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molecular formula C9H9IN2 B8433837 2-Ethyl-3-iodopyrazolo[1,5-a]pyridine

2-Ethyl-3-iodopyrazolo[1,5-a]pyridine

Cat. No. B8433837
M. Wt: 272.09 g/mol
InChI Key: ODYSJLQUSNTOBG-UHFFFAOYSA-N
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Patent
US07858809B2

Procedure details

To a mixture of 2-ethylpyrazolo[1,5-a]pyridine (360 g, 2.46 mol), ethyl acetate (3600 mL), water (1800 mL) and sodium iodide (480 g, 3.20 mol, 1.3 equivalent) was added N-chlorosuccinimide (411 g, 3.08 mol) over a period of 30 minutes under cooling in an ice water bath, then, the reaction mixture was stirred at room temperature for 2 hours and 20 minutes. To the reaction mixture was added water and ethyl acetate, and the resulting mixture was extracted with ethyl acetate. The separated organic layer was washed twice with a 10% sodium thiosulfate aqueous solution, and concentrated under reduced pressure. To the resulting residue was added hexane, the residue was dissolved with heating. The hexane solution was filtrated to remove an insoluble substance. The hexane solution was washed with water, and concentrated under reduced pressure. Then, the resulting residue was dissolved in ethyl acetate, and the solvent was distilled off under reduced pressure, to obtain 663 g of a title compound (yield: 98.9%).
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
480 g
Type
reactant
Reaction Step One
Name
Quantity
1800 mL
Type
solvent
Reaction Step One
Quantity
3600 mL
Type
solvent
Reaction Step One
Quantity
411 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
98.9%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:11]=[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][N:5]2[N:4]=1)[CH3:2].[I-:12].[Na+].ClN1C(=O)CCC1=O>C(OCC)(=O)C.O>[CH2:1]([C:3]1[C:11]([I:12])=[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][N:5]2[N:4]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
360 g
Type
reactant
Smiles
C(C)C1=NN2C(C=CC=C2)=C1
Name
Quantity
480 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
1800 mL
Type
solvent
Smiles
O
Name
Quantity
3600 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
411 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 2 hours and 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice water bath
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The separated organic layer was washed twice with a 10% sodium thiosulfate aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
To the resulting residue was added hexane
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
with heating
FILTRATION
Type
FILTRATION
Details
The hexane solution was filtrated
CUSTOM
Type
CUSTOM
Details
to remove an insoluble substance
WASH
Type
WASH
Details
The hexane solution was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Then, the resulting residue was dissolved in ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)C1=NN2C(C=CC=C2)=C1I
Measurements
Type Value Analysis
AMOUNT: MASS 663 g
YIELD: PERCENTYIELD 98.9%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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